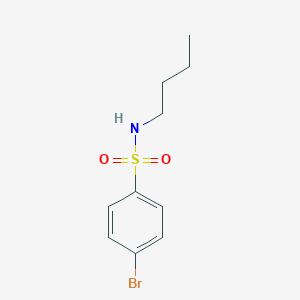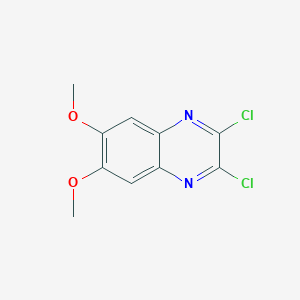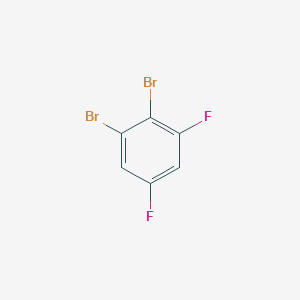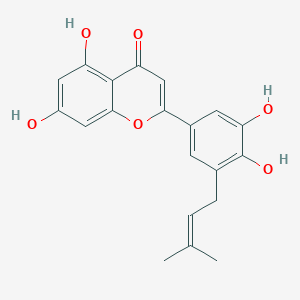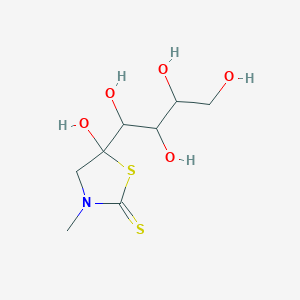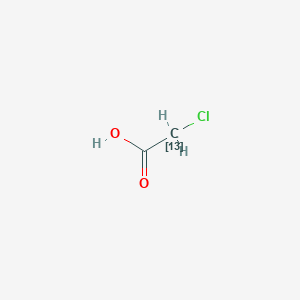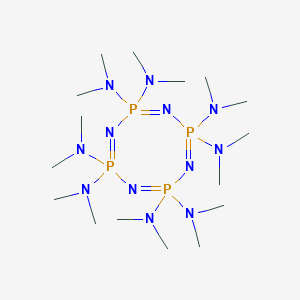
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-, also known as P4N4(PDMA)8, is a complex chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications.
作用机制
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. The eight dimethylamino groups in 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 provide a large number of coordination sites, which can enhance its catalytic activity.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. However, it has been shown to be relatively non-toxic in laboratory experiments, indicating its potential use in biological applications.
实验室实验的优点和局限性
One of the main advantages of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is its ease of synthesis and relatively low cost compared to other catalysts. It also exhibits high stability and can be stored for long periods without degradation. However, its limited solubility in common organic solvents can pose challenges in certain experiments.
未来方向
There are several future directions for the research and development of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. One potential application is in the field of energy storage, where it can be used as a catalyst for the synthesis of new materials for batteries and supercapacitors. Additionally, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 may have applications in the field of medicine, where it can be used as a catalyst for the synthesis of new drugs. Further research is needed to fully understand the potential applications of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 and to optimize its properties for specific applications.
Conclusion:
In conclusion, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is a complex chemical compound with unique properties and potential applications in various fields of chemistry. Its ease of synthesis, stability, and catalytic activity make it a promising candidate for future research and development. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
合成方法
The synthesis of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 involves the reaction of tetraphosphorus decasulfide (P4S10) with 8 equivalents of N,N-dimethylamine in the presence of triethylamine. This reaction results in the formation of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has been extensively studied for its potential applications in various fields of chemistry. It has been used as a precursor for the synthesis of other phosphorus-containing compounds. 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has also shown promise as a catalyst in organic reactions, such as the reduction of nitroarenes and the oxidation of alcohols.
属性
CAS 编号 |
1678-56-4 |
|---|---|
产品名称 |
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)- |
分子式 |
C16H48N12P4 |
分子量 |
532.5 g/mol |
IUPAC 名称 |
2-N,2-N,2-N',2-N',4-N,4-N,4-N',4-N',6-N,6-N,6-N',6-N',8-N,8-N,8-N',8-N'-hexadecamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C16H48N12P4/c1-21(2)29(22(3)4)17-30(23(5)6,24(7)8)19-32(27(13)14,28(15)16)20-31(18-29,25(9)10)26(11)12/h1-16H3 |
InChI 键 |
XOVVJOHABVJIHP-UHFFFAOYSA-N |
SMILES |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
规范 SMILES |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
其他 CAS 编号 |
1678-56-4 |
同义词 |
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7-tetraaza-2,4,6,8-tetraphospha(V)cyclooctane-1,3,5,7-tetrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



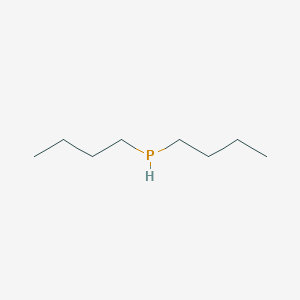
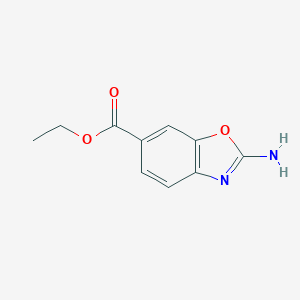
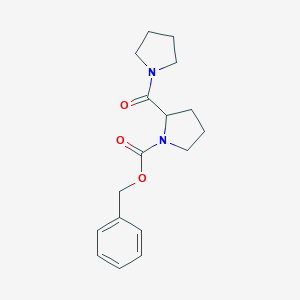
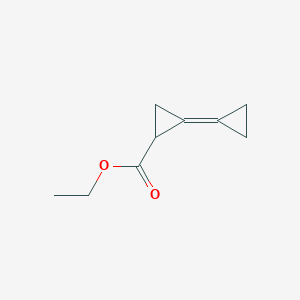
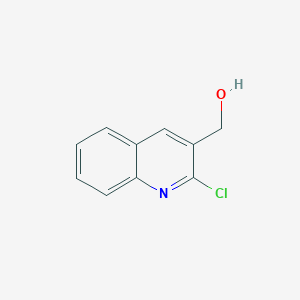
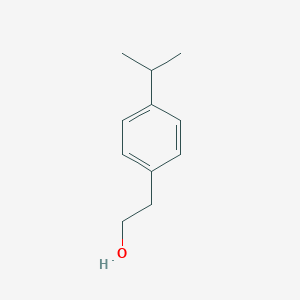
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
